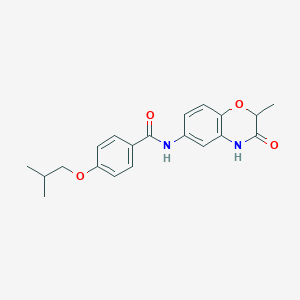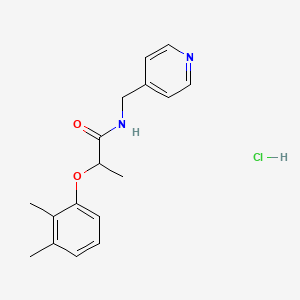![molecular formula C16H19N3O3S B6062763 N-(2-methoxyphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]butanamide](/img/structure/B6062763.png)
N-(2-methoxyphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]butanamide, also known as MPTB, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPTB belongs to the class of thioesters and is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an essential enzyme involved in the de novo synthesis of pyrimidine nucleotides, which are building blocks of DNA and RNA. Inhibition of DHODH has been shown to have anti-proliferative effects on cancer cells and is therefore a promising target for cancer therapy.
Mecanismo De Acción
N-(2-methoxyphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]butanamide inhibits DHODH by binding to the enzyme's active site and preventing the conversion of dihydroorotate to orotate, a key step in the de novo synthesis of pyrimidine nucleotides. This leads to a depletion of pyrimidine nucleotides and ultimately to the inhibition of DNA and RNA synthesis, which results in the anti-proliferative effects observed in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have significant anti-proliferative effects on cancer cells, both in vitro and in vivo. In addition to its effects on DHODH inhibition, this compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have anti-inflammatory effects and to inhibit the production of reactive oxygen species (ROS), which are involved in the development of several diseases, including cancer and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-methoxyphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]butanamide as a research tool is its potency and specificity as a DHODH inhibitor. This compound has been found to be more potent than other DHODH inhibitors, such as leflunomide and brequinar. However, one limitation of this compound is its poor solubility in water, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several future directions for research on N-(2-methoxyphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]butanamide and its potential therapeutic applications. One area of interest is the development of more potent and selective DHODH inhibitors, including analogs of this compound. Another direction is the investigation of the potential use of this compound in combination with other chemotherapeutic agents to enhance its anti-proliferative effects. Additionally, further research is needed to elucidate the precise mechanisms of action of this compound and its effects on other cellular processes. Overall, this compound has shown great promise as a potential therapeutic agent for the treatment of cancer and other diseases, and further research is needed to fully explore its potential.
Métodos De Síntesis
N-(2-methoxyphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]butanamide can be synthesized using a multi-step synthetic route starting from commercially available starting materials. The synthesis involves the reaction of 2-methoxybenzoyl chloride with 2-amino-4-methyl-6-oxypyrimidine to form the intermediate 2-(2-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid. This intermediate is then converted to this compound via a thioesterification reaction with butanoyl chloride.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]butanamide has been extensively studied for its potential therapeutic applications in cancer treatment. DHODH inhibition has been shown to have anti-proliferative effects on cancer cells, and this compound has been found to be a potent inhibitor of DHODH. Several studies have demonstrated the efficacy of this compound in inhibiting the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to have synergistic effects when combined with other chemotherapeutic agents.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-4-13(23-16-17-10(2)9-14(20)19-16)15(21)18-11-7-5-6-8-12(11)22-3/h5-9,13H,4H2,1-3H3,(H,18,21)(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJXOYASCHHXLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC(=CC(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![12-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B6062687.png)
![3-[(5-chloro-2-methylphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6062694.png)
![2-[4-(2,3-difluorobenzyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6062697.png)
![5-fluoro-N'-[5-(4-methoxyphenyl)-3,9,11-trioxa-4-azatricyclo[6.2.1.0~2,6~]undec-4-en-7-ylidene]-1H-indole-2-carbohydrazide](/img/structure/B6062698.png)
![2-(3-chlorophenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6062706.png)
![N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-1H-indazol-5-amine](/img/structure/B6062707.png)

![3-(2,3-difluorophenyl)-6-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6062725.png)

![3-[2-(1,4'-bipiperidin-1'-yl)-2-oxoethyl]-4-(1-naphthylmethyl)-2-piperazinone](/img/structure/B6062734.png)
![3,5-diethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B6062745.png)
![ethyl N-({[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]amino}carbonyl)glycinate](/img/structure/B6062750.png)
![1-(2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone](/img/structure/B6062757.png)
![2-({1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B6062771.png)